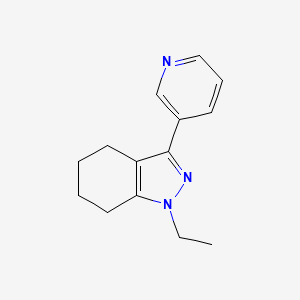
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Vue d'ensemble
Description
This compound is a derivative of indazole, which is a type of organic compound. Indazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole” would likely include an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, indazole derivatives are typically solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized and characterized, revealing potential for anti-inflammatory and analgesic activities (Reddy et al., 2015).
- Novel 3-heteroaryl N-1-functionalized indazoles were efficiently synthesized via palladium cross-coupling reactions, highlighting the utility of this compound in developing new chemical entities (Fraile et al., 2011).
Biological Activity and Potential Applications
- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized, with some compounds showing potential as novel thrombin-receptor antagonists and exhibiting selective anticancer activities (郭瓊文, 2006).
- Indazole derivatives, including the focal compound, were explored for their AKT inhibition activity, which is relevant in cancer research and treatment (Gogireddy et al., 2014).
- The positional isomeric effect of ligands similar to the compound of interest on the structures of Cd(II) coordination polymers was studied, indicating the importance of ligand positioning in the design of metal-organic frameworks (Cisterna et al., 2018).
Material Science and Chemistry
- Research on the synthesis of chromium(III) complexes with terdentate ligands including indazole derivatives has been conducted, showing potential applications in ethylene polymerization, which is crucial for the production of polyethylene materials (Hurtado et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-3-pyridin-3-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVNRYXOKBMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479790.png)
![3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479791.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479795.png)
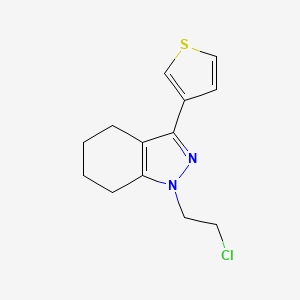
![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479799.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)
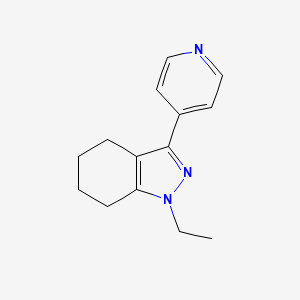
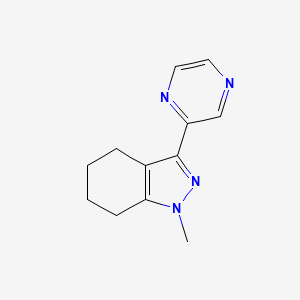
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
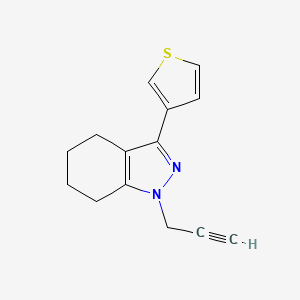
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)